molecular formula C10H16ClNO2 B1654484 2-Methoxy-2-(3-methoxyphenyl)ethylamine CAS No. 23582-54-9

2-Methoxy-2-(3-methoxyphenyl)ethylamine

Cat. No.: B1654484
CAS No.: 23582-54-9
M. Wt: 217.69 g/mol
InChI Key: SVRFEXNTXJGYNU-UHFFFAOYSA-N
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Description

2-Methoxy-2-(3-methoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the phenyl ring and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3-methoxybenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with an amine (such as ethylamine) in the presence of a reducing agent like sodium cyanoborohydride.

    Methoxylation: The resulting intermediate is then subjected to methoxylation to introduce the second methoxy group. This can be achieved using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the starting materials and reagents.

    Continuous Flow Systems: Employing continuous flow systems to ensure efficient and consistent production.

    Purification: Utilizing techniques such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(3-methoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to different amines or alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

    Oxidation: Produces 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Yields various amines or alcohols depending on the specific conditions.

    Substitution: Results in derivatives with different substituents replacing the methoxy groups.

Scientific Research Applications

Pharmaceutical Development

2-Methoxy-2-(3-methoxyphenyl)ethylamine serves as an intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notably, it has been linked to the synthesis of antihypertensive agents and other therapeutic compounds.

Case Study :

  • A study highlighted its use in synthesizing Carvedilol , a non-selective beta-blocker used for treating heart failure and hypertension. The synthesis involves a multi-step process where this compound acts as a critical precursor .

Antihypertensive Agents

Research has demonstrated that this compound possesses antihypertensive properties. Studies on its enantiomers have shown varying effects on blood pressure regulation.

Findings :

  • Both (+) and (-) enantiomers of this compound were evaluated for their pharmacological effects, indicating potential benefits in managing hypertension .

Neuroscience and Psychiatric Research

The compound is structurally similar to certain psychoactive substances, leading to investigations into its effects on the central nervous system.

Research Insights :

  • Analogous compounds have been studied for their interactions with neurotransmitter systems, suggesting that derivatives of this compound may have implications in treating mood disorders or cognitive impairments due to their ability to modulate serotonin and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Similar structure but lacks the second methoxy group.

    4-Methoxyphenethylamine: Differently positioned methoxy group on the phenyl ring.

    2-Methoxyphenethylamine: Lacks the second methoxy group on the ethylamine chain.

Uniqueness

2-Methoxy-2-(3-methoxyphenyl)ethylamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other phenethylamine derivatives and contributes to its specific properties and applications.

Biological Activity

2-Methoxy-2-(3-methoxyphenyl)ethylamine, an organic compound with the molecular formula C10H15NO2C_{10}H_{15}NO_2, is a derivative of phenethylamine characterized by two methoxy groups on the phenyl ring. This unique structure may influence its biological activity, particularly in relation to neurotransmitter systems and metabolic pathways.

Chemical Structure and Properties

The compound consists of:

  • Two methoxy groups : These influence its reactivity and interaction with biological targets.
  • Ethylamine chain : Contributes to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. Its structural similarity to 3-methoxyphenethylamine suggests potential interactions with:

  • Serotonin receptors : Particularly the 5-HT2C receptor, which is implicated in mood regulation and psychotropic effects.
  • Cytochrome P450 enzymes : Specifically, it may affect the activity of CYP2D6, a key enzyme in drug metabolism, influencing the pharmacokinetics of co-administered drugs .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects. For instance:

  • Psychoactive properties : Related compounds have been studied for their psychoactive effects and potential therapeutic applications in treating mood disorders .
  • Antimicrobial activity : Some studies suggest that derivatives may possess antimicrobial properties, particularly against Mycobacterium species due to their interaction with respiratory enzymes .

Case Studies

  • Neurotransmitter Interaction : A study investigated the binding affinity of similar compounds at serotonin receptors. The findings indicated that modifications in methoxy substitution significantly altered receptor affinity and selectivity, suggesting a pathway for developing selective agonists for therapeutic use .
  • Metabolic Profiling : Another study focused on the metabolism of methoxylated phenethylamines, demonstrating that compounds like this compound could modulate CYP2D6 activity, impacting the metabolism of various pharmaceuticals .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
Serotonin Receptor AgonismPotential agonist activity at 5-HT2C receptors
CYP450 InteractionModulation of CYP2D6 enzyme activity
Antimicrobial EffectsActivity against Mycobacterium species
Psychoactive PropertiesSimilar compounds exhibit mood-altering effects

Properties

IUPAC Name

2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRFEXNTXJGYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946383
Record name 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23582-54-9
Record name Phenethylamine, m,beta-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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